molecular formula C9H8F3N5O B10960088 N'-hydroxy-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

N'-hydroxy-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

Cat. No.: B10960088
M. Wt: 259.19 g/mol
InChI Key: DUYBUWMQWXMSQR-UHFFFAOYSA-N
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Description

N’-hydroxy-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a trifluoromethyl group, enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid with hydroxylamine under acidic or basic conditions to form the desired carboximidamide derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .

Scientific Research Applications

N’-hydroxy-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxy-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular pathways, resulting in therapeutic effects such as cancer cell apoptosis or reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated as a CDK2 inhibitor.

    5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: Studied for its biological activity

Uniqueness

N’-hydroxy-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide stands out due to its unique trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H8F3N5O

Molecular Weight

259.19 g/mol

IUPAC Name

N'-hydroxy-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

InChI

InChI=1S/C9H8F3N5O/c1-4-2-6(9(10,11)12)17-8(15-4)5(3-14-17)7(13)16-18/h2-3,18H,1H3,(H2,13,16)

InChI Key

DUYBUWMQWXMSQR-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)/C(=N/O)/N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=NO)N

Origin of Product

United States

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